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molecular formula C15H30OSn B2735694 Tributyl(2-methoxyethynyl)stannane CAS No. 203205-37-2

Tributyl(2-methoxyethynyl)stannane

Cat. No. B2735694
M. Wt: 345.114
InChI Key: YSJYWUMTKCDPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912347B2

Procedure details

To a solution of freshly distilled diethylamine (9.6 mL, 92 mmol, 3.9 equiv) in tetrahydrofuran (300 mL) at 0° C. was added n-butyllithium (2.5 M in hexanes, 32 mL, 80 mmol 3.4 equiv). After stirring for 10 min, 1,1-dimethoxy-2-chloro-acetaldehyde (4.0 mL, 26 mmol, 1.1 equiv) was added dropwise to the reaction mixture. The reaction was stirred for 2 hours at 0° C. Tributyltin chloride (6.2 mL, 24 mmol, 1.0 equiv) was then added to the reaction mixture. The reaction was warmed to 23° C. over 1 hour and stirred for 8 hours. The volatiles were removed in vacuo and the reaction mixture was re-suspended in hexane (30 mL) and filtered through a glass frit under an argon atmosphere. The solution was then re-concentrated by rotary evaporation and distilled by Kugelrohr to yield 6.4 g (78%) of 10 as a colorless oil.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,1-dimethoxy-2-chloro-acetaldehyde
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Tributyltin chloride
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Name
Yield
78%

Identifiers

REACTION_CXSMILES
C(NCC)C.C([Li])CCC.[CH2:11]([Sn:15](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14].[O:25]1[CH2:29]C[CH2:27][CH2:26]1>>[CH2:11]([Sn:15]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[C:27]#[C:26][O:25][CH3:29])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
32 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
1,1-dimethoxy-2-chloro-acetaldehyde
Quantity
4 mL
Type
reactant
Smiles
Step Three
Name
Tributyltin chloride
Quantity
6.2 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 hours at 0° C
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit under an argon atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then re-concentrated by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled by Kugelrohr

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)[Sn](C#COC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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